Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate
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Overview
Description
Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a benzyl group and a thiophene-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate typically involves the following steps:
Formation of Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Introduction of Thiophene Group: The thiophene-2-carbonyl group can be introduced through condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Benzyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use as a pharmacophore in drug design due to its piperazine and thiophene moieties.
- Investigated for antimicrobial and anticancer activities .
Medicine:
- Explored for its potential as an anti-inflammatory and analgesic agent.
- Studied for its effects on the central nervous system as a potential therapeutic agent for neurological disorders .
Industry:
- Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
- Employed in the fabrication of corrosion inhibitors .
Mechanism of Action
The mechanism of action of Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Thiophene-Linked 1,2,4-Triazoles: These compounds share the thiophene moiety and exhibit antimicrobial and chemotherapeutic profiles.
Substituted Piperazines: Compounds like 1-(benzyloxycarbonyl)piperazine have similar structural features and are used in medicinal chemistry.
Uniqueness:
- The combination of the benzyl, thiophene-2-carbonyl, and piperazine moieties in Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate provides a unique structural framework that enhances its biological activity and potential applications in various fields.
Properties
CAS No. |
918480-43-0 |
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Molecular Formula |
C17H18N2O3S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H18N2O3S/c20-16(15-7-4-12-23-15)18-8-10-19(11-9-18)17(21)22-13-14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 |
InChI Key |
CADHZUUYOLXHFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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